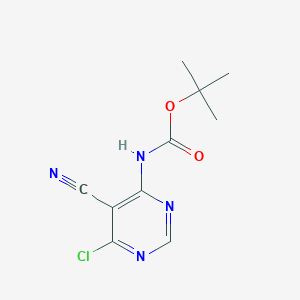![molecular formula C12H7N B13971928 Azireno[2,3,1-jk]carbazole CAS No. 591749-44-9](/img/structure/B13971928.png)
Azireno[2,3,1-jk]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azireno[2,3,1-jk]carbazole is a heterocyclic compound that features a fused ring system incorporating an aziridine ring and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azireno[2,3,1-jk]carbazole typically involves the ring-closing C-H activation method. This approach allows for the convenient preparation of nitrogen-substituted indolo[3,2,1-jk]carbazole derivatives. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the ring closure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Azireno[2,3,1-jk]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at different positions on the carbazole ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while reduction can yield various hydro derivatives .
Scientific Research Applications
Azireno[2,3,1-jk]carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent charge-transport properties.
Medicinal Chemistry: Investigated for its potential anticancer and antimicrobial activities.
Photovoltaics: Employed in the development of organic photovoltaics (OPVs) due to its ability to absorb light and convert it into electrical energy.
Mechanism of Action
The mechanism of action of azireno[2,3,1-jk]carbazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the carbazole core .
Comparison with Similar Compounds
Similar Compounds
- Indolo[2,3-a]carbazole
- Indolo[3,2,1-jk]carbazole
- Indolo[3,2-c]carbazole
Uniqueness
Azireno[2,3,1-jk]carbazole is unique due to the presence of the aziridine ring fused to the carbazole core. This structural feature imparts distinct electronic properties, making it particularly useful in organic electronics and as a versatile scaffold in medicinal chemistry .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
591749-44-9 |
|---|---|
Molecular Formula |
C12H7N |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-azatetracyclo[7.4.0.02,4.03,8]trideca-1(13),3(8),4,6,9,11-hexaene |
InChI |
InChI=1S/C12H7N/c1-2-6-10-8(4-1)9-5-3-7-11-12(9)13(10)11/h1-7H |
InChI Key |
QBUDAXBMKIXWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)

![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)




![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)

